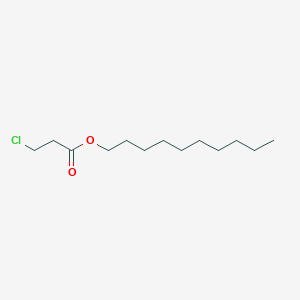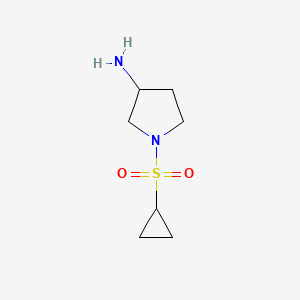
Potassium 2-Chloroisonicotinoyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-Chloroisonicotinoyltrifluoroborate is a chemical compound with the empirical formula C6H3BClF3KNO and a molecular weight of 247.45 g/mol . It is a member of the potassium acyltrifluoroborates (KATs) family, which are known for their stability and reactivity in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-Chloroisonicotinoyltrifluoroborate can be synthesized through the reaction of 2-chloroisonicotinic acid with potassium trifluoroborate under specific conditions . The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-Chloroisonicotinoyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like THF . The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are biaryl compounds .
Scientific Research Applications
Potassium 2-Chloroisonicotinoyltrifluoroborate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Potassium 2-Chloroisonicotinoyltrifluoroborate involves its ability to participate in various chemical reactions, such as nucleophilic substitution and coupling reactions . The compound’s reactivity is attributed to the presence of the trifluoroborate group, which enhances its stability and reactivity under different conditions .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to Potassium 2-Chloroisonicotinoyltrifluoroborate include:
- Potassium 2-thiophenoyltrifluoroborate
- Potassium 6-chloro-2-isonicotinoyltrifluoroborate
- Potassium cyclobutyltrifluoroborate
- Potassium (2-phenylacetyl)trifluoroborate
Uniqueness
This compound is unique due to its specific chemical structure, which includes a chlorine atom and a trifluoroborate group. This combination of functional groups imparts distinct reactivity and stability, making it a valuable reagent in various chemical reactions .
Properties
Molecular Formula |
C6H3BClF3KNO |
|---|---|
Molecular Weight |
247.45 g/mol |
IUPAC Name |
potassium;(2-chloropyridine-4-carbonyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BClF3NO.K/c8-5-3-4(1-2-12-5)6(13)7(9,10)11;/h1-3H;/q-1;+1 |
InChI Key |
DVRGZZSJMOGVJZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(=O)C1=CC(=NC=C1)Cl)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,2',2'-Tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]](/img/structure/B12085702.png)

![6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12085717.png)









